molecular formula C12H11NO3S B1583923 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1583923
CAS RN: 23353-14-2
M. Wt: 249.29 g/mol
InChI Key: HWRQFRXTBPYUEK-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a plasma metabolite . It has a molecular formula of C12H11NO3S .


Synthesis Analysis

The synthesis of this compound can be carried out in the following steps: The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost and mild in reaction conditions, thereby being suitable for industrial promotion .


Molecular Structure Analysis

The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring attached to a methoxyphenyl group and an acetic acid group .


Chemical Reactions Analysis

Carboxylic acids like “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic and inorganic .


Physical And Chemical Properties Analysis

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a solid . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Medicine

In the medical field, thiazole derivatives, which include the core structure of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, are known for their diverse biological activities . They have been explored for their potential as antioxidants, analgesics, anti-inflammatory agents , and more. Specifically, thiazole compounds have been investigated for their antimicrobial, antifungal, antiviral , and antitumor properties, offering a broad spectrum of applications in developing new therapeutic drugs .

Agriculture

Thiazole compounds have shown promise in agriculture due to their antifungal and antibacterial activities . These properties are crucial for protecting crops from diseases and ensuring food security. The application of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid derivatives could lead to the development of new biocides or fungicides that help in increasing crop yield and quality.

Material Science

In material science, the [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can be used as a ligand to synthesize pharmacologically important metal complexes . These complexes have potential applications in creating new materials with unique properties, such as catalysts for chemical reactions or components in electronic devices .

Biochemistry

The biochemical applications of thiazole derivatives include their use in enzyme inhibition and receptor modulation . These compounds can influence biochemical pathways and have been studied for their role in neurotransmitter synthesis and as potential enzyme inhibitors , which can be pivotal in understanding and treating various metabolic disorders.

Pharmacology

Thiazole derivatives are significant in pharmacology for their medicinal properties . They have been part of studies related to calcium channel antagonists , which are clinically useful in treating conditions like hypertension, angina pectoris , and certain cardiac arrhythmias . The [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid could be a key intermediate in synthesizing novel drugs in this category.

Environmental Science

In environmental science, the role of thiazole derivatives extends to the development of chemical reaction accelerators and sulfur drugs . These compounds can be used to treat environmental pollutants and as part of sustainable practices in waste management and water treatment processes.

Safety and Hazards

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Thiazole derivatives have drawn the attention of researchers due to their significant biological activities. They are an essential class of heterocyclic compounds that have been found to exhibit antitumor, anti-inflammatory, antimicrobial, antifungal, and anti-tubercular properties . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRQFRXTBPYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353320
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

CAS RN

23353-14-2
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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